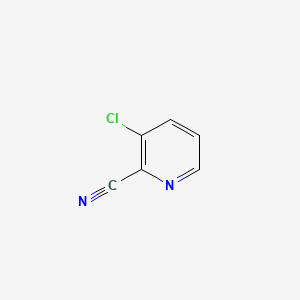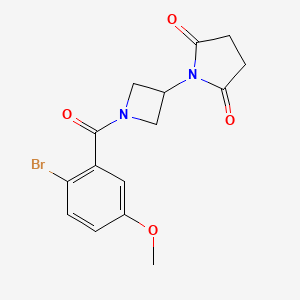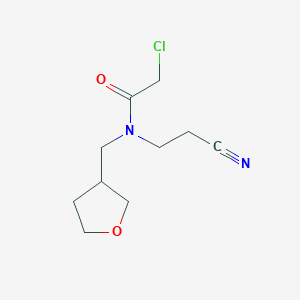![molecular formula C22H15F4N3O3S B2742866 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1252816-13-9](/img/no-structure.png)
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H15F4N3O3S and its molecular weight is 477.43. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Imaging with PET
A study on the synthesis of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) discusses the development of a compound closely related to the chemical . This compound was designed with a fluorine atom in its structure, allowing for fluorine-18 labeling and in vivo imaging with PET, indicating its potential application in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Herbicidal Activity
Another application is in the realm of agriculture, where derivatives of the compound were synthesized and evaluated for their herbicidal activities. The bioassay results indicated that these compounds had better herbicidal activities against dicotyledonous weeds, suggesting their potential use in developing new herbicides (Wu et al., 2011).
Anticancer Research
The compound's derivatives have also been explored for their anticancer activities. A study focusing on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives tested on 60 cancer cell lines showed appreciable cancer cell growth inhibition, highlighting the compound's potential as an anticancer agent (Al-Sanea et al., 2020).
Synthesis and Biological Evaluation
Additionally, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using PET have been detailed, further attesting to the compound's utility in developing imaging agents for neurodegenerative disorders research (Fookes et al., 2008).
Potential as TSPO Ligands
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , were synthesized and biologically evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO). These derivatives displayed subnanomolar affinity for TSPO, comparable to known ligands, underscoring their potential as in vivo PET-radiotracers for detecting neuroinflammatory processes (Damont et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with 2-fluorobenzaldehyde, followed by acetylation of the resulting intermediate with N-(2-trifluoromethylphenyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "2-fluorobenzaldehyde", "N-(2-trifluoromethylphenyl)acetamide", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: To a solution of 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine (1.0 g, 5.4 mmol) in dry dimethylformamide (DMF) (10 mL) under nitrogen, add sodium hydride (0.22 g, 5.4 mmol) in small portions with stirring. Stir the reaction mixture for 30 min at room temperature.", "Step 2: Add 2-fluorobenzaldehyde (1.2 g, 8.6 mmol) to the reaction mixture and stir for 12 h at room temperature.", "Step 3: Quench the reaction by adding methanol (10 mL) and stir for 30 min. Filter the precipitate and wash with methanol. Dry the solid under vacuum to obtain the intermediate product.", "Step 4: To a solution of the intermediate product in chloroform (10 mL), add N-(2-trifluoromethylphenyl)acetamide (1.5 g, 6.5 mmol) and stir for 12 h at room temperature.", "Step 5: Wash the reaction mixture with water and extract with chloroform. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the final product." ] } | |
CAS番号 |
1252816-13-9 |
製品名 |
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
分子式 |
C22H15F4N3O3S |
分子量 |
477.43 |
IUPAC名 |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H15F4N3O3S/c23-15-7-3-1-5-13(15)11-29-20(31)19-17(9-10-33-19)28(21(29)32)12-18(30)27-16-8-4-2-6-14(16)22(24,25)26/h1-10H,11-12H2,(H,27,30) |
InChIキー |
HQDBCNGUPUIUGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2742787.png)
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2742789.png)
![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742791.png)
![17-[(3,4-Dichlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2742792.png)
![[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine](/img/structure/B2742793.png)


![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)

![4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742800.png)


![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2742806.png)